molecular formula C26H28ClNO7 B3536575 dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3536575
M. Wt: 502.0 g/mol
InChI Key: NYAMQAHGXDRQNZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has multiple methoxy groups (-OCH3), which are ether functional groups, and a chlorophenyl group, which is a benzene ring with a chlorine atom attached .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The pyridine ring might undergo electrophilic substitution reactions, while the ether groups might be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic rings .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO7/c1-31-21-13-23(33-3)22(32-2)12-18(21)24-19(25(29)34-4)14-28(15-20(24)26(30)35-5)11-10-16-6-8-17(27)9-7-16/h6-9,12-15,24H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAMQAHGXDRQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2C(=CN(C=C2C(=O)OC)CCC3=CC=C(C=C3)Cl)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
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dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
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dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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